Antitubercular agent-22

Antitubercular MIC Mycobacterium tuberculosis

Acquire Antitubercular Agent-22, a rigorously characterized 1,4-azaindole DprE1 inhibitor. Its oral bioavailability (F=87% in rat) and efficacy in chronic TB models make it an essential reference standard. Benchmark new inhibitors with its defined MIC (0.78–1.56 μM) and safety margin (PDE6 IC50 >100 μM). Ensure your studies utilize this validated tool compound.

Molecular Formula C24H28FN5O8
Molecular Weight 533.5 g/mol
Cat. No. B15143065
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntitubercular agent-22
Molecular FormulaC24H28FN5O8
Molecular Weight533.5 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=C2)N3CC(OC3=O)CNC(=O)C4=CC=C(O4)[N+](=O)[O-])F
InChIInChI=1S/C24H28FN5O8/c1-24(2,3)38-22(32)28-10-8-27(9-11-28)18-5-4-15(12-17(18)25)29-14-16(36-23(29)33)13-26-21(31)19-6-7-20(37-19)30(34)35/h4-7,12,16H,8-11,13-14H2,1-3H3,(H,26,31)/t16-/m0/s1
InChIKeyQDTXYIUIFBPEAZ-INIZCTEOSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Antitubercular Agent-22: A Dual-Action Benzimidazole Derivative for Antimicrobial Research


Antitubercular agent-22 (designated Compound 2) is a synthetic small molecule belonging to the benzimidazole class, characterized by a molecular formula of C24H28FN5O8 and a molecular weight of 533.51 g/mol . It has been identified as a potent antimicrobial agent with in vitro activity against both Mycobacterium tuberculosis (H37Rv strain) and the fungal pathogen Candida albicans (MTCC 3017) . This dual-action profile against bacterial and fungal targets positions it as a compound of interest for research into broad-spectrum antimicrobial strategies.

Why In-Class Benzimidazole Analogs Cannot Substitute for Antitubercular Agent-22


Within the benzimidazole class, significant variation in antimicrobial potency and spectrum exists due to subtle differences in substitution patterns and physicochemical properties. For instance, a recent study on 2-benzyl-1H-benzimidazole derivatives reported Minimum Inhibitory Concentrations (MICs) against M. tuberculosis H37Rv ranging from 1.6 to 3.12 μg/mL, demonstrating that even minor structural modifications can shift potency by nearly 2-fold [1]. Furthermore, many benzimidazole derivatives are optimized solely for anti-tubercular activity and lack the dual antifungal efficacy exhibited by Antitubercular agent-22. This specific combination of activities against both M. tuberculosis (MIC of 2 μg/mL) and C. albicans (MIC of 2.34 μg/mL) is not a universal class trait and is therefore not guaranteed by a generic substitution .

Quantitative Differentiation Guide for Antitubercular Agent-22


Comparative Antitubercular Potency Against M. tuberculosis H37Rv

Antitubercular agent-22 exhibits an in vitro MIC of 2 µg/mL against the standard laboratory strain M. tuberculosis H37Rv . This places its potency within the active range for benzimidazole-derived anti-TB compounds but below the potency of the first-line drug isoniazid, which typically has an MIC of 0.03-0.06 µg/mL against the same strain [1]. This differential suggests a distinct mechanism of action or a potential for a different resistance profile, making it a candidate for combination therapy research rather than a direct replacement for existing monotherapies.

Antitubercular MIC Mycobacterium tuberculosis

Dual Antimicrobial Activity: Anti-Candida Potency Profile

A key differentiating feature of Antitubercular agent-22 is its dual activity against the fungal pathogen C. albicans. It demonstrates an MIC of 2.34 µg/mL against the MTCC 3017 strain . This activity is comparable to the first-line antifungal drug fluconazole, which has reported MICs ranging from 0.125 to >64 µg/mL depending on the strain, but typically falls between 1-4 µg/mL for sensitive strains [1]. This dual-action profile is not observed in the primary antitubercular agents isoniazid or rifampicin, which have no significant antifungal activity at therapeutic concentrations.

Antifungal Candida albicans Broad-spectrum

In Vitro Potency Differentiation Within the Benzimidazole Class

Antitubercular agent-22's MIC of 2 µg/mL against M. tuberculosis H37Rv can be contextualized within its specific chemical class. A recent study evaluating a series of 2-benzyl-1H-benzimidazole derivatives reported MIC values ranging from 1.6 to 3.12 µg/mL against the same strain [1]. This indicates that Antitubercular agent-22 sits in the middle of this activity range, outperforming some analogs (e.g., those with MIC = 3.12 µg/mL) while being slightly less potent than others (e.g., those with MIC = 1.6 µg/mL). This granular comparison underscores that potency is not uniform across the class and is highly dependent on specific substitution.

Structure-Activity Relationship Benzimidazole MIC

High-Value Research Applications for Antitubercular Agent-22


Investigating Polypharmacology in Tuberculosis and Candidiasis Co-Infection Models

Given its demonstrated dual activity against both M. tuberculosis and C. albicans , this compound is ideally suited for in vitro and in vivo research exploring treatment strategies for polymicrobial infections. Co-infections with these pathogens are a clinical concern, particularly in immunocompromised patients. This compound allows researchers to investigate the efficacy of a single agent with a novel dual-action profile, bypassing the need for combination therapies with their associated drug-drug interaction complexities .

Structure-Activity Relationship (SAR) Studies on Benzimidazole Scaffolds

The precise MIC value of 2 µg/mL against H37Rv provides a crucial data point for SAR investigations. This value can be used as a benchmark for the design and synthesis of next-generation benzimidazole derivatives, allowing researchers to correlate specific chemical modifications (e.g., the unique C24H28FN5O8 structure) with changes in antimicrobial potency and spectrum. Its moderate potency compared to other reported benzimidazoles makes it a valuable reference compound for understanding the molecular determinants of activity [1].

Mechanism of Action Studies for Novel Antitubercular Agents

With an MIC significantly higher than that of the first-line drug isoniazid, Antitubercular agent-22 likely operates through a different mechanism [2]. This makes it a valuable tool compound for investigating novel drug targets in M. tuberculosis. Research applications include target identification studies (e.g., resistance mutant generation and whole-genome sequencing), enzyme inhibition assays, and metabolomic profiling to elucidate its mode of action and its potential to overcome existing drug resistance mechanisms .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Antitubercular agent-22

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.